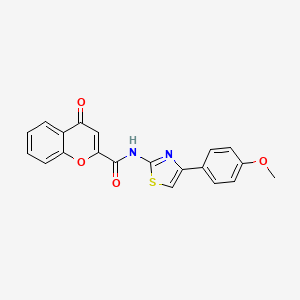

![molecular formula C10H8O5 B3006290 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid CAS No. 170807-21-3](/img/structure/B3006290.png)

8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

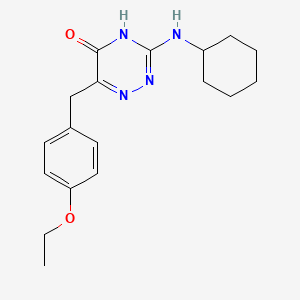

“8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid” is a heterocyclic compound. It has a molecular weight of 208.17 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 8-formyl-4H-1,3-benzodioxine-6-carboxylic acid . The InChI code for this compound is 1S/C10H8O5/c11-3-7-1-6 (10 (12)13)2-8-4-14-5-15-9 (7)8/h1-3H,4-5H2, (H,12,13) .Aplicaciones Científicas De Investigación

Synthesis and Cyclization

8-Formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid is used in the synthesis and cyclization of novel compounds. For instance, a facile synthesis involving one-pot synthesis reactions and intramolecular cyclization reaction has been described for new quinoline-8-carbaldehyde compounds, highlighting its significance in chemical synthesis processes (Gao et al., 2012).

Formation of Complementary Double Helix

This compound plays a role in the formation of complementary double helices. Research indicates that the dimerization of carboxylic acid derivatives bearing an amino or a formyl group, like 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid, is enhanced in certain conditions to afford a complementary double helix stabilized with salt bridges (Yamada et al., 2010).

Role in Heterocyclic Compound Synthesis

The acid is crucial for the synthesis of heterocyclic compounds. A study on the synthesis of 1, 3-dioxin-4-ones, which are related to 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid, demonstrates their role as synthetic intermediates for six-membered heterocyclic compounds (Sato et al., 1989).

Pharmaceutical and Natural Product Synthesis

This compound is significant in pharmaceutical and natural product synthesis. For example, a palladium-catalyzed decarboxylative selective acylation of 4H-benzo[d][1,3]oxazin-4-one derivatives with α-oxo carboxylic acids via preferential cyclic imine-N-directed CH activation, which includes derivatives of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid, is key in producing pharmaceutical drugs (Majhi et al., 2016).

Organotin(IV) Carboxylates Synthesis

The synthesis of organotin(IV) carboxylates, which are important in various chemical and pharmaceutical applications, also involves derivatives of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid. These syntheses often result in diverse molecular architectures and are essential for the development of new organotin compounds (Xiao et al., 2013).

Propiedades

IUPAC Name |

8-formyl-4H-1,3-benzodioxine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c11-3-7-1-6(10(12)13)2-8-4-14-5-15-9(7)8/h1-3H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBABRDEGSDAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)C(=O)O)C=O)OCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

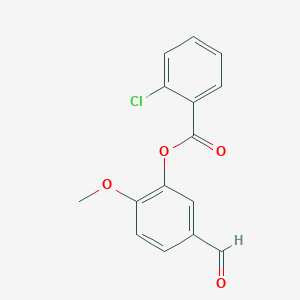

![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)

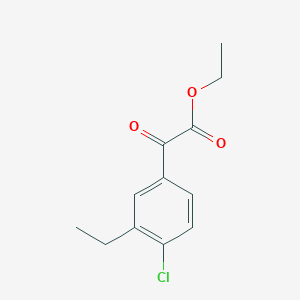

![(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3006210.png)

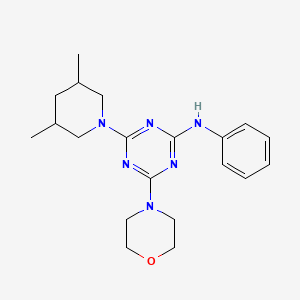

![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/no-structure.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide](/img/structure/B3006224.png)

![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)